molecular formula C12H6Br2 B184193 1,2-Dibromoacenaphthylene CAS No. 13019-33-5

1,2-Dibromoacenaphthylene

Cat. No. B184193
CAS RN: 13019-33-5
M. Wt: 309.98 g/mol
InChI Key: HIZFJKUEOHPPMO-UHFFFAOYSA-N
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Description

1,2-Dibromoacenaphthylene, also known as DBAN, is a synthetic compound that belongs to the family of acenaphthylene derivatives. This compound has been widely studied for its potential applications in scientific research due to its unique chemical properties and biological activities.

Mechanism Of Action

The mechanism of action of 1,2-Dibromoacenaphthylene is not fully understood, but it is believed to act as an electrophile due to the presence of the bromine atoms. This compound can react with nucleophiles such as amines and thiols, leading to the formation of covalent bonds.

Biochemical And Physiological Effects

1,2-Dibromoacenaphthylene has been reported to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and antimicrobial activities. This compound has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer progression.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1,2-Dibromoacenaphthylene in lab experiments is its high reactivity and versatility, which allows for the synthesis of a wide range of organic compounds and materials. However, this compound can be toxic and hazardous to handle, and proper safety precautions should be taken when working with it.

Future Directions

There are several potential future directions for the study of 1,2-Dibromoacenaphthylene, including the development of new synthetic methods for its preparation, the exploration of its biological activities and mechanisms of action, and the synthesis of novel organic compounds and materials based on its structure. Additionally, further studies are needed to evaluate the toxicity and safety of this compound for various applications.

Synthesis Methods

The synthesis of 1,2-Dibromoacenaphthylene can be achieved through several methods, including the reaction of acenaphthylene with bromine in the presence of a catalyst such as iron or copper. Another method involves the reaction of acenaphthene with bromine in the presence of a Lewis acid catalyst such as aluminum chloride.

Scientific Research Applications

1,2-Dibromoacenaphthylene has been studied for its potential applications in various scientific research fields, including organic synthesis, material science, and medicinal chemistry. This compound has been used as a building block for the synthesis of novel organic compounds and materials with unique properties.

properties

CAS RN

13019-33-5

Product Name

1,2-Dibromoacenaphthylene

Molecular Formula

C12H6Br2

Molecular Weight

309.98 g/mol

IUPAC Name

1,2-dibromoacenaphthylene

InChI

InChI=1S/C12H6Br2/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14/h1-6H

InChI Key

HIZFJKUEOHPPMO-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C(=C(C3=CC=C2)Br)Br

Canonical SMILES

C1=CC2=C3C(=C1)C(=C(C3=CC=C2)Br)Br

Origin of Product

United States

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